![molecular formula C9H11ClN2OS B13200050 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71 g/mol This compound is characterized by the presence of a chloropyridine moiety linked to a thiolanone ring through an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-chloropyridine-2-amine with a thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Ammonia (NH3) in ethanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Applications De Recherche Scientifique
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino and thiolanone moieties allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the chloropyridine moiety and exhibit similar biological activities, such as insecticidal and fungicidal properties.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains the chloropyridine group and is known for its nematocidal activity.
Uniqueness
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of the chloropyridine and thiolanone moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11ClN2OS |
|---|---|
Poids moléculaire |
230.72 g/mol |
Nom IUPAC |
1-(3-chloropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-4-3-5-11-9(8)12-14(13)6-1-2-7-14/h3-5H,1-2,6-7H2 |
Clé InChI |
WGMHOLHPGRXUCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=NC2=C(C=CC=N2)Cl)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
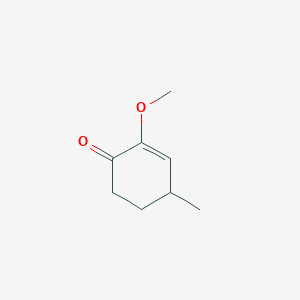
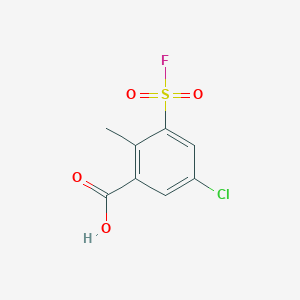
![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
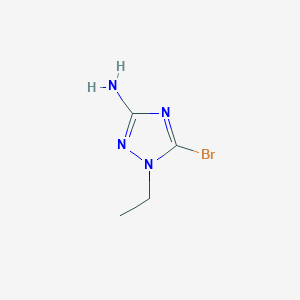
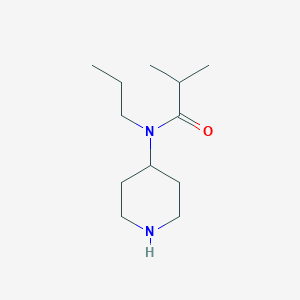

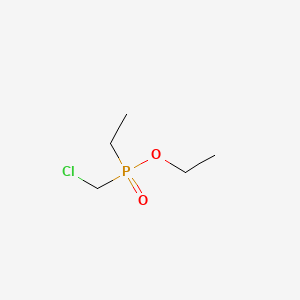
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
